molecular formula C10H16O B021974 beta-Cyclocitral-d5 CAS No. 78995-98-9

beta-Cyclocitral-d5

Cat. No. B021974
Key on ui cas rn: 78995-98-9
M. Wt: 157.26 g/mol
InChI Key: MOQGCGNUWBPGTQ-RPIBLTHZSA-N
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Patent
US03946078

Procedure details

110 ml of a solution of 30 % H2O2 followed by 28 ml of a 6N aqueous solution of NaOH were added dropwise, while stirring and within 45 minutes and 15 minutes, respectively, to a cooled solution (0°-5°) of 40 g of β-cyclocitral (0.26 mole) in 300 ml of methanol which had been acidified beforehand with 40 drops of concentrated sulphuric acid. The reaction mixture was then kept at room temperature for 3 days, while stirring. After having added water thereto, the said mixture was extracted three times with ether and the combined organic extracts were subjected to the usual treatments of washing (water), drying (MgSO4) and concentration. There were obtained 21.5 g of trimethyl-cyclohexanone by fractional distillation; b.p. 66°-69°/12 Torr (66 %).
[Compound]
Name
solution
Quantity
110 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 g
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH:1]O.[OH-].[Na+].C[C:6]1[CH2:11][CH2:10][CH2:9][C:8]([CH3:13])([CH3:12])[C:7]=1[CH:14]=O.O>CO.S(=O)(=O)(O)O>[CH3:14][CH:7]1[CH2:6][CH2:11][CH2:10][C:9](=[O:1])[C:8]1([CH3:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
solution
Quantity
110 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
40 g
Type
reactant
Smiles
CC1=C(C(CCC1)(C)C)C=O
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
while stirring and within 45 minutes and 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise
WAIT
Type
WAIT
Details
The reaction mixture was then kept at room temperature for 3 days
Duration
3 d
STIRRING
Type
STIRRING
Details
while stirring
EXTRACTION
Type
EXTRACTION
Details
the said mixture was extracted three times with ether
WASH
Type
WASH
Details
of washing (water)
CUSTOM
Type
CUSTOM
Details
drying
CONCENTRATION
Type
CONCENTRATION
Details
(MgSO4) and concentration

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1C(C(CCC1)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 21.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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